Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a bromophenyl group, a methoxy group, and a carboxylate ester group attached to a benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Formation of Benzofuran Ring: The benzofuran ring is constructed through a cyclization reaction, often involving a palladium-catalyzed coupling reaction.
Esterification: The carboxylate ester group is introduced through an esterification reaction using methanol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester group to an alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, palladium catalysts
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted benzofuran derivatives
Scientific Research Applications
Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and natural product analogs.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-5-methoxybenzoate
- 2-Bromo-5-methoxybenzaldehyde
- 2-Bromo-5-methoxytoluene
Uniqueness
Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or selectivity towards certain molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO4/c1-11-17(18(20)21-2)14-9-13(7-8-16(14)23-11)22-10-12-5-3-4-6-15(12)19/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBWNVWYCUSRBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20977962 |
Source
|
Record name | Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20977962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6240-35-3 |
Source
|
Record name | Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20977962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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